molecular formula C16H20O3 B8803104 2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid CAS No. 68767-16-8

2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid

Cat. No. B8803104
Key on ui cas rn: 68767-16-8
M. Wt: 260.33 g/mol
InChI Key: JLGLDJKSKWKYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04161538

Procedure details

Thirteen grams of ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclohexan-1-ylmethyl)phenyl]propionate was dissolved in 200 ml of 80% ethanol containing 5 g of potassium hydroxide and the solution was refluxed for 2 hours. Ethanol was removed by distillation from the reaction mixture, 100 ml of water was added to the residue and the mixture was extracted with ether. The aqueous layer was heated at 50°-60° C. with stirring for 1 hour after addition of 100 ml of conc. hydrochloric acid, extracted with ether, the extract was washed with water, dried and the solvent removed by distillation to give an yellow oily substance, which was chromatographed on a column of silica gel affording a colorless oily substance from an eluate with a mixture of benzene:ethyl acetate = 5:1. The substance was subjected to a vacuum distillation to give 4.1 g of the desired compound as a colorless oily substance, b.p. 190°-195° C. at 0.4 mm Hg (bath temp.). The compound solidified as it was cooled to crystals, m.p. 84°-86° C.
Name
ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclohexan-1-ylmethyl)phenyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([C:6]1([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([CH:20]([CH3:26])[C:21]([O:23]CC)=[O:22])=[CH:16][CH:15]=2)[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:12])=O)C>C(O)C.[OH-].[K+]>[O:12]=[C:7]1[CH2:8][CH2:9][CH2:10][CH2:11][CH:6]1[CH2:13][C:14]1[CH:15]=[CH:16][C:17]([CH:20]([CH3:26])[C:21]([OH:23])=[O:22])=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclohexan-1-ylmethyl)phenyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(C(CCCC1)=O)CC1=CC=C(C=C1)C(C(=O)OCC)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Ethanol was removed by distillation from the reaction mixture, 100 ml of water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was heated at 50°-60° C.
ADDITION
Type
ADDITION
Details
after addition of 100 ml of conc. hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation
CUSTOM
Type
CUSTOM
Details
to give an yellow oily substance, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on a column of silica gel affording a colorless oily substance from an eluate
ADDITION
Type
ADDITION
Details
with a mixture of benzene
DISTILLATION
Type
DISTILLATION
Details
The substance was subjected to a vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C(CCCC1)CC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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